

An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Propylphosphonate

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Compound of Interest

Compound Name: *Dimethyl propylphosphonate*

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **Dimethyl propylphosphonate** (DMPP), a compound of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns under electron ionization, provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a proposed fragmentation pathway.

Introduction to Dimethyl Propylphosphonate Mass Spectrometry

Dimethyl propylphosphonate ($C_5H_{13}O_3P$, Mol. Wt.: 152.13 g/mol) is an organophosphorus compound whose detection and characterization are crucial in multiple scientific disciplines.^[1] Mass spectrometry, particularly coupled with gas chromatography, serves as a primary analytical technique for the identification and quantification of DMPP. Understanding its behavior under ionization is fundamental to accurate analysis.

Electron Ionization Mass Spectrum of Dimethyl Propylphosphonate

Under electron ionization (EI), **Dimethyl propylphosphonate** undergoes characteristic fragmentation, yielding a mass spectrum with several key ions. While a complete public mass

spectrum with relative intensities for all fragments is not readily available, the most significant peaks have been identified.

Quantitative Mass Spectral Data

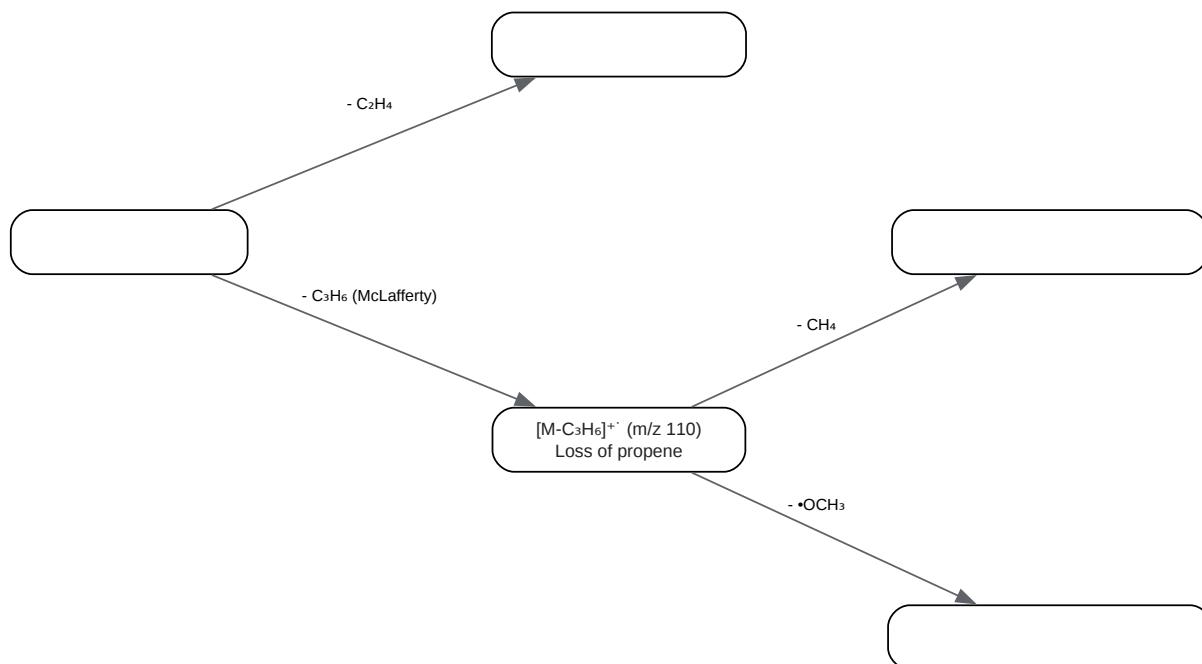
The primary ions observed in the electron ionization mass spectrum of **Dimethyl propylphosphonate** are summarized in the table below. The fragmentation pattern is consistent with that of other dialkyl phosphonates, involving cleavages of the alkyl chains and rearrangements.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Ion Structure/Fragment
79	Base Peak	$[\text{C}_2\text{H}_6\text{O}_2\text{P}]^+$
124	Second Highest	$[\text{C}_4\text{H}_{10}\text{O}_3\text{P}]^+$
94	Third Highest	$[\text{CH}_3\text{O}_3\text{P}]^+$

Data sourced from PubChem.[\[1\]](#)

Proposed Fragmentation Pathway of Dimethyl Propylphosphonate

The fragmentation of **Dimethyl propylphosphonate** under electron ionization is initiated by the removal of an electron to form the molecular ion (M^+) at m/z 152. The subsequent fragmentation follows logical pathways common to organophosphorus esters, including α -cleavage and rearrangements.



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Caption: Proposed electron ionization fragmentation pathway of **Dimethyl propylphosphonate**.

Experimental Protocols for GC-MS Analysis

The following protocol is a comprehensive methodology for the analysis of **Dimethyl propylphosphonate** using gas chromatography-mass spectrometry. This protocol is based on established methods for the analysis of organophosphorus compounds.

Sample Preparation

For the analysis of DMPP in a solution, a simple dilution with a suitable solvent is typically sufficient.

- Solvent Selection: Hexane or ethyl acetate are recommended solvents for dissolving DMPP standards and samples.
- Standard Preparation: Prepare a stock solution of DMPP in the chosen solvent at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
- Sample Dilution: Dilute the sample containing DMPP with the chosen solvent to fall within the calibration range of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are recommended for the analysis of **Dimethyl propylphosphonate**.

Parameter	Value
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Mode	Splitless
Injection Volume	1 μ L
Inlet Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Range	m/z 40-200
Scan Mode	Full Scan

Data Analysis and Interpretation

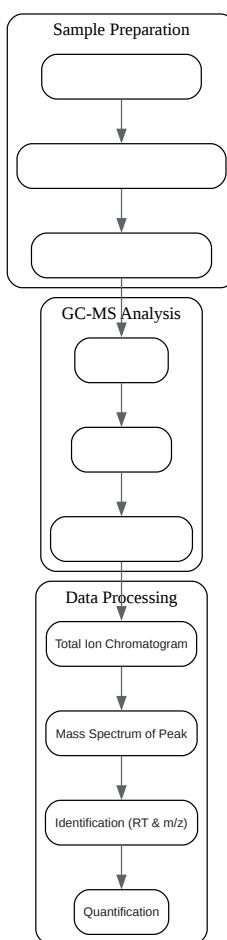
The identification of **Dimethyl propylphosphonate** in a sample is achieved by comparing the retention time and the mass spectrum of the analyte peak with that of a known standard.

- **Retention Time:** Under the specified GC conditions, DMPP will have a characteristic retention time.
- **Mass Spectrum:** The mass spectrum of the peak at the expected retention time should exhibit the key fragment ions of DMPP, most notably the base peak at m/z 79 and significant

ions at m/z 124 and m/z 94.

- Quantification: Quantification can be performed by creating a calibration curve from the analysis of the working standards and integrating the peak area of a characteristic ion (e.g., m/z 79) for both the standards and the samples.

The workflow for the GC-MS analysis of **Dimethyl propylphosphonate** is illustrated in the following diagram.



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Caption: Workflow for the GC-MS analysis of **Dimethyl propylphosphonate**.

Conclusion

This guide provides essential information for the mass spectrometric analysis of **Dimethyl propylphosphonate**. The data on its key fragment ions, a detailed experimental protocol for

GC-MS analysis, and the proposed fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to the outlined protocols and an understanding of the fragmentation behavior will enable accurate and reliable identification and quantification of **Dimethyl propylphosphonate**.

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References

- 1. Dimethyl propylphosphonate | C5H13O3P | CID 87779 - PubChem
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